

Comparative Safety Analysis of SGLT2 Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *Licogliflozin*

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A comprehensive review of the safety profiles of leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, including canagliflozin, dapagliflozin, and empagliflozin. This guide provides a detailed comparison of adverse event data from landmark clinical trials, outlines experimental methodologies, and visualizes key mechanistic pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an objective comparative analysis of the safety profiles of various SGLT2 inhibitors. The information is compiled from extensive meta-analyses and data from pivotal cardiovascular and renal outcome trials.

Quantitative Safety Data Summary

The following table summarizes the incidence of key adverse events associated with canagliflozin, dapagliflozin, and empagliflozin as reported in major clinical trials. Rates are presented as events per 1000 patient-years or percentages, with Hazard Ratios (HR) and 95% Confidence Intervals (CI) where available, to provide a comparative perspective against placebo or other active comparators.

Adverse Event	Canagliflozin (CANVAS Program)	Dapagliflozin (DECLARE- TIMI 58)	Empagliflozin (EMPA-REG OUTCOME)	Notes
Lower-Limb Amputation	6.3 vs 3.4 per 1000 patient- years (HR 1.97, 95% CI 1.41- 2.75)[1][2]	No significant increase reported[3]	No significant increase reported[4]	The risk with canagliflozin was a notable finding from the CANVAS program. Subsequent studies like CREDENCE did not show the same elevated risk.[5][6] The risk may be a class effect, though evidence for dapagliflozin and empagliflozin is less definitive.[7]
Diabetic Ketoacidosis (DKA)	Small increased risk reported	0.3% vs 0.1% (P=0.02)[8]	Increased risk reported, though rare[9][10]	SGLT2 inhibitors as a class are associated with a rare but serious risk of DKA.[5] [11][12][13]
Genital Mycotic Infections	Increased incidence	Increased incidence	Increased incidence	A consistent finding across all major SGLT2 inhibitors.[3][9]
Urinary Tract Infections (UTI)	No significant difference	No significant difference	No significant difference	While the mechanism suggests a

potential risk, large clinical trials have generally not shown a statistically significant increase in UTIs compared to placebo.[3][14]

Fournier's
Gangrene

Rare cases
reported

Rare cases
reported

Rare cases
reported

A rare but serious necrotizing fasciitis of the perineum has been associated with the SGLT2 inhibitor class.[1][15]

Bone Fracture

15.4 vs 11.9 per 1000 patient-years (HR 1.26, 95% CI 1.04-1.52)[2]

No significant
difference

No significant
difference

The increased risk of fracture with canagliflozin in the CANVAS trial was not observed in the CANVAS-R or CREDENCE trials.[2][5][16]

Acute Kidney
Injury (AKI)

Protective effect
suggested

Protective effect
suggested

Protective effect
suggested

Meta-analyses suggest SGLT2 inhibitors may have a protective effect against AKI.[14][17][18]

Volume Depletion	Increased incidence	Increased incidence	Increased incidence	Related to the diuretic effect of SGLT2 inhibitors. [17][19]
Major Adverse Cardiovascular Events (MACE)	Reduced risk (HR 0.86, 95% CI 0.75-0.97)[1][2]	Neutral effect on MACE (HR 0.93, 95% CI 0.84-1.03)[8]	Reduced risk (HR 0.86, 95% CI 0.74-0.99)	All three have demonstrated cardiovascular safety, with canagliflozin and empagliflozin showing a reduction in MACE.
Hospitalization for Heart Failure	Reduced risk (HR 0.67, 95% CI 0.52-0.87)[2]	Reduced risk (4.9% vs 5.8%; HR 0.83, 95% CI 0.73-0.95)[8]	Reduced risk (HR 0.65, 95% CI 0.50-0.85)[20]	A consistent cardiovascular benefit observed across the class.

Experimental Protocols of Key Clinical Trials

CANVAS Program (Canagliflozin)

- Design: The CANVAS Program integrated data from two double-blind, randomized, placebo-controlled trials: CANVAS and CANVAS-R.[12][13][18]
- Participants: A total of 10,142 patients with type 2 diabetes who had either a history of symptomatic atherosclerotic cardiovascular disease or were at high risk for cardiovascular events.[12]
- Intervention: Patients were randomly assigned to receive canagliflozin (100 mg or 300 mg daily) or placebo, in addition to standard of care.[14][21]
- Primary Outcome: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]

- Key Safety Assessments: Adjudicated outcomes for amputation, fractures, and other adverse events of interest.[12][13]

DECLARE-TIMI 58 (Dapagliflozin)

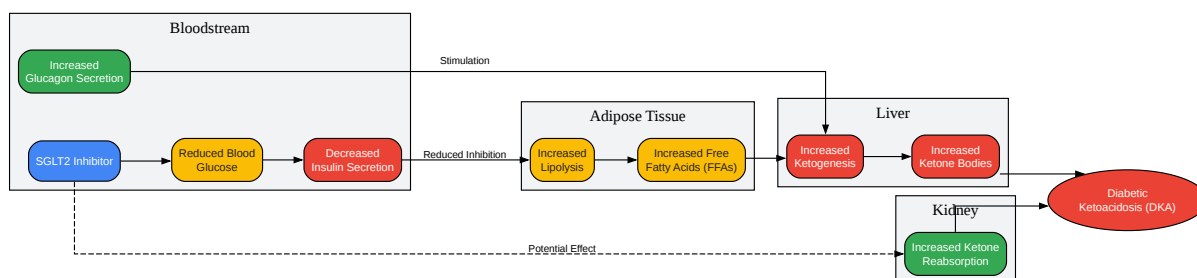
- Design: A multi-national, randomized, double-blind, placebo-controlled Phase IIIB trial.[20]
- Participants: 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for it.[8]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg daily or placebo.[22]
- Primary Efficacy Outcomes: Co-primary endpoints were the incidence of MACE and a composite of cardiovascular death or hospitalization for heart failure.
- Primary Safety Outcome: A composite of cardiovascular death, myocardial infarction, or ischemic stroke.[8]

EMPA-REG OUTCOME (Empagliflozin)

- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
- Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.[23]
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg once daily) or placebo, in addition to standard of care.[11]
- Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (MACE).[11]
- Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina.[15]

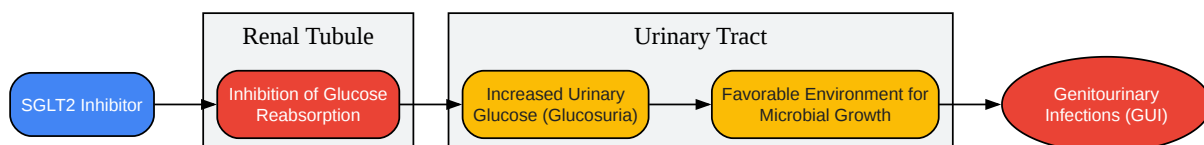
Signaling Pathways and Mechanistic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for key adverse events associated with SGLT2 inhibitors.



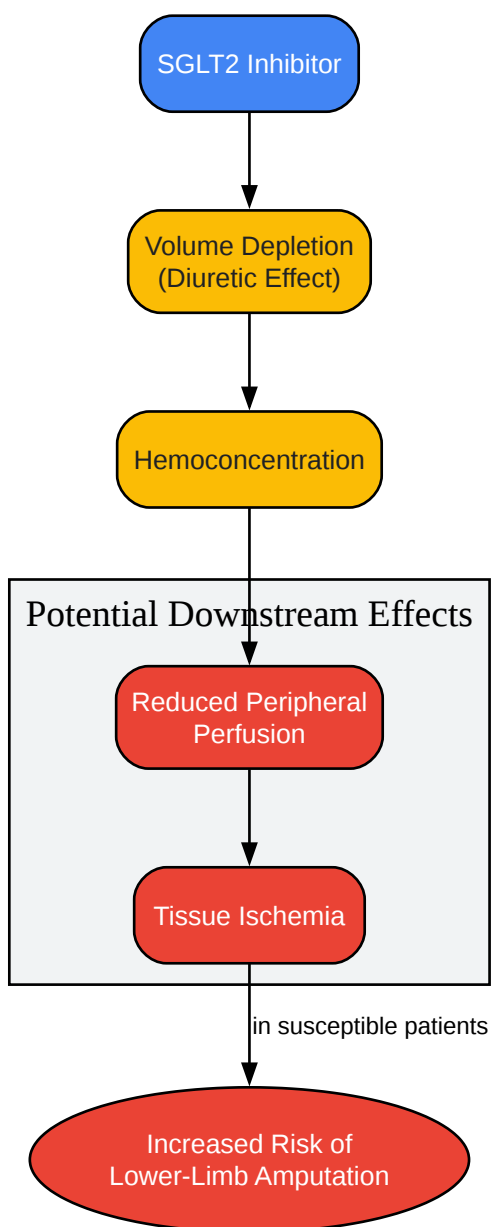
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Proposed mechanism of SGLT2 inhibitor-associated Diabetic Ketoacidosis (DKA).



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Mechanism of increased risk of Genitourinary Infections (GUIs) with SGLT2 inhibitors.



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References

- 1. Risk of genital and urinary tract infections associated with SGLT-2 inhibitors as an add-on therapy to metformin in patients with type 2 diabetes mellitus: A retrospective cohort study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. limbpreservationsociety.org [limbpreservationsociety.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 8. jacc.org [jacc.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Canagliflozin for Primary and Secondary Prevention of Cardiovascular Events: Results From the CANVAS Program (Canagliflozin Cardiovascular Assessment Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gpnotebook.com [gpnotebook.com]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. drugsincontext.com [drugsincontext.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The landmark DECLARE-TIMI 58 cardiovascular outcomes trial of Farxiga in patients with type-2 diabetes to be featured at AHA 2018 [astrazeneca.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Rationale, design and baseline characteristics of the CANagliflozin cardioVascular Assessment Study–Renal (CANVAS-R): A randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rxfiles.ca [rxfiles.ca]

- 23. ti.ubc.ca [ti.ubc.ca]
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